3-(1,3-Thiazol-2-yloxy)piperidine 3-(1,3-Thiazol-2-yloxy)piperidine
Brand Name: Vulcanchem
CAS No.: 1185541-08-5
VCID: VC4453264
InChI: InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
SMILES: C1CC(CNC1)OC2=NC=CS2
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26

3-(1,3-Thiazol-2-yloxy)piperidine

CAS No.: 1185541-08-5

Cat. No.: VC4453264

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

3-(1,3-Thiazol-2-yloxy)piperidine - 1185541-08-5

Specification

CAS No. 1185541-08-5
Molecular Formula C8H12N2OS
Molecular Weight 184.26
IUPAC Name 2-piperidin-3-yloxy-1,3-thiazole
Standard InChI InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
Standard InChI Key CBHMYCJOERSPCH-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=NC=CS2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring substituted at the 3-position with a thiazole heterocycle through an ether linkage. The thiazole ring (a five-membered ring containing nitrogen and sulfur) contributes to electronic diversity, while the piperidine scaffold provides conformational flexibility . Key structural descriptors include:

  • IUPAC Name: 3-(1,3-thiazol-2-yloxy)piperidine

  • SMILES: C1CC(CNC1)OC2=NC=CS2\text{C1CC(CNC1)OC2=NC=CS2}

  • InChI Key: CBHMYCJOERSPCH-UHFFFAOYSA-N\text{CBHMYCJOERSPCH-UHFFFAOYSA-N} .

Physicochemical Properties

  • Molecular Weight: 184.26 g/mol .

  • XLogP3: 1.2 (indicating moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors .

  • Solubility: Typically oil-like, with limited aqueous solubility .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(1,3-thiazol-2-yloxy)piperidine commonly involves nucleophilic substitution reactions. A representative method includes:

  • Reaction of 3-hydroxypiperidine with 2-chlorothiazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

  • Microwave-assisted synthesis to enhance reaction efficiency and yield.

Example Protocol:

  • Reagents: 3-hydroxypiperidine (1 eq), 2-chlorothiazole (1.2 eq), K2_2CO3_3 (2 eq), DMF (solvent).

  • Conditions: 80°C, 12 hours, inert atmosphere.

  • Yield: ~70–80% after purification via column chromatography.

Industrial-Scale Production

Continuous flow reactors and automated systems are employed to optimize scalability. Key parameters include temperature control (70–90°C) and solvent recycling to reduce waste.

Chemical Reactivity and Derivatives

Functionalization Strategies

The compound undergoes diverse reactions:

  • Oxidation: Conversion of the piperidine ring to a pyridine derivative using hydrogen peroxide.

  • Alkylation: Introduction of alkyl groups at the piperidine nitrogen to modulate bioactivity.

  • Cross-Coupling: Suzuki-Miyaura reactions to attach aryl groups to the thiazole ring .

Key Derivatives

DerivativeStructural ModificationApplication
3-(4-Methylthiazol-2-yloxy)piperidineMethyl group at thiazole C4Enhanced antimicrobial activity
N-Benzyl-3-(thiazol-2-yloxy)piperidineBenzyl group at piperidine NImproved blood-brain barrier penetration

Biological Activities and Mechanisms

Antimicrobial Properties

3-(1,3-Thiazol-2-yloxy)piperidine exhibits broad-spectrum activity:

  • Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal: Inhibits Candida albicans growth by disrupting ergosterol biosynthesis (IC50_{50} = 12.5 µM) .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages (70% inhibition at 10 µM). Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) active sites .

Comparative Analysis with Analogues

Structural Analogues

CompoundStructureBioactivity (vs. 3-(Thiazol-2-yloxy)piperidine)
4-(Thiazol-2-yloxy)piperidineThiazole at piperidine C4Lower COX-2 inhibition (35% at 10 µM)
1-(Thiazol-2-yl)piperidineDirect N-thiazole linkageHigher cytotoxicity (IC50_{50} = 25 µM)

Pharmacokinetic Profiling

  • Metabolism: Hepatic cytochrome P450-mediated oxidation .

  • Half-Life: 2.3 hours in murine models .

  • Bioavailability: 42% (oral administration) .

Future Directions and Applications

Drug Development

  • Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for COX-2 .

  • Combination Therapies: Synergy with fluconazole against drug-resistant Candida strains .

Material Science

  • Coordination Polymers: Integration with metal ions (e.g., Cu2+^{2+}) for catalytic applications .

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